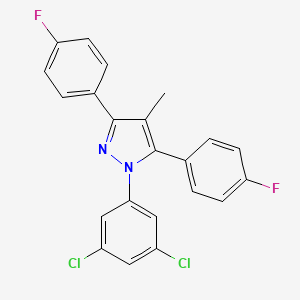
2-Bromo-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-N’~1~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromo group, a fluorinated pyrazole ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N’~1~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines in ethanol.
Condensation with Benzohydrazide: The final step involves the condensation of the synthesized pyrazole derivative with benzohydrazide in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N’~1~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-BROMO-N’~1~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-BROMO-N’~1~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-N’~1~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE: shares similarities with other hydrazide derivatives and fluorinated pyrazole compounds.
N’~1~-(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE: Lacks the bromo group but has a similar core structure.
2-BROMO-N’~1~-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE: Lacks the fluorine atom but has a similar core structure.
Uniqueness
The presence of both the bromo group and the fluorinated pyrazole ring in 2-BROMO-N’~1~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE makes it unique compared to other similar compounds. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12BrFN4O |
|---|---|
Molecular Weight |
339.16 g/mol |
IUPAC Name |
2-bromo-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C13H12BrFN4O/c1-2-19-12(15)9(8-17-19)7-16-18-13(20)10-5-3-4-6-11(10)14/h3-8H,2H2,1H3,(H,18,20)/b16-7+ |
InChI Key |
FFOTXKMWBCGRGJ-FRKPEAEDSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/NC(=O)C2=CC=CC=C2Br)F |
Canonical SMILES |
CCN1C(=C(C=N1)C=NNC(=O)C2=CC=CC=C2Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10925189.png)
![4-(2-oxopyrrolidin-1-yl)-N-[2-(1H-pyrazol-1-yl)benzyl]benzenesulfonamide](/img/structure/B10925190.png)
![3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B10925191.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}ethyl)acetamide](/img/structure/B10925197.png)
![(2E)-2-methyl-3-phenyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]prop-2-enehydrazide](/img/structure/B10925198.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10925201.png)

![2-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate](/img/structure/B10925219.png)
![methyl 1-{[(4-{[(E)-(1-ethyl-1H-pyrazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10925220.png)
![3-(furan-2-yl)-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10925226.png)
![3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925239.png)
![6-(furan-2-yl)-3-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925250.png)
![6-cyclopropyl-3-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925257.png)
